Product packaging for Docosanoic acid, isopropyl ester(Cat. No.:CAS No. 26718-95-6)

Docosanoic acid, isopropyl ester

Cat. No.: B1608326
CAS No.: 26718-95-6
M. Wt: 382.7 g/mol
InChI Key: IZQHTCYPZWOMFQ-UHFFFAOYSA-N
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Description

Overview and Research Significance of Long-Chain Fatty Acid Esters

Long-chain fatty acid esters are a broad class of organic molecules characterized by a long aliphatic chain derived from a fatty acid and an ester functional group. These compounds are of considerable research significance due to their diverse functionalities and origins. In biological systems, long-chain fatty acyl-CoA esters are crucial for metabolism and cell signaling. nih.gov They are involved in processes such as energy storage, membrane structure, and the regulation of enzymes and transcription factors. nih.gov The study of long-chain polyunsaturated fatty acids (LC-PUFAs), such as EPA and DHA, and their esterified forms is particularly prominent in health and nutrition research, with investigations into their roles in inflammation, cardiovascular health, and neurological function. nih.govcapes.gov.br

From a chemical and industrial perspective, long-chain fatty acid esters are valued for their physical properties, which are dictated by the length and saturation of the fatty acid chain and the nature of the alcohol moiety. mdpi.com These properties include lubricity, viscosity, and thermal stability, making them suitable for a wide range of applications, including biofuels, lubricants, plasticizers, and as components in personal care products. futuremarketinsights.com Research in this area often focuses on the synthesis, characterization, and optimization of these esters for specific industrial needs.

Contextualization of Docosanoic Acid, Isopropyl Ester within Oleochemical Research

Oleochemical research is a specialized field focused on the derivation of chemicals from natural fats and oils. This compound is a prime example of an oleochemical, as its precursors, docosanoic acid (behenic acid) and isopropanol (B130326), can be sourced from vegetable oils and fermentation processes, respectively. Within this context, research on this compound is often linked to the broader goal of developing sustainable and biodegradable alternatives to petroleum-based products.

The synthesis of fatty acid esters, including isopropyl behenate (B1239552), is a central theme in oleochemical research. Studies often explore efficient and environmentally friendly catalytic processes for esterification and transesterification reactions. mdpi.com The characterization of the resulting esters' physical and chemical properties is another critical aspect, as this data informs their potential applications. For instance, the low-temperature properties and viscosity of isopropyl esters of fatty acids are key research areas for their use as biolubricants and in cosmetic formulations. mdpi.com

Historical Trajectories and Current Research Trends in Fatty Acid Ester Science

The scientific study of fatty acids and their esters has a long history, evolving from basic characterization to sophisticated applications. Historically, research was driven by the need to understand the composition and properties of natural fats and oils for food and soap production. With the advancement of analytical techniques like chromatography and spectroscopy, researchers could isolate and identify individual fatty acids and their derivatives, paving the way for more targeted research.

Current research trends in fatty acid ester science are heavily influenced by the push for sustainability and the development of high-performance, bio-based materials. marketresearchfuture.com Key trends include:

Green Chemistry and Catalysis: A significant portion of current research is dedicated to developing greener synthetic routes for fatty acid esters. This includes the use of enzymatic catalysts (lipases) and solid acid catalysts to replace traditional homogeneous catalysts, which can be corrosive and difficult to separate from the reaction mixture. mdpi.com

Biodegradable Lubricants: There is a growing interest in using long-chain fatty acid esters as base oils for biodegradable lubricants. Research focuses on tailoring the structure of the ester to achieve desired properties like high viscosity index, good thermal stability, and excellent lubricity.

Advanced Applications: Researchers are exploring novel applications for fatty acid esters in areas such as nanotechnology and drug delivery systems. marketresearchfuture.com Their biocompatibility and ability to form self-assembled structures make them promising candidates for these advanced applications.

Biofuel Development: Fatty acid methyl esters (FAMEs) are the primary components of biodiesel. While much of the research has focused on methyl esters, there is ongoing investigation into the properties of other esters, including isopropyl esters, as potential fuel components or additives. researchgate.net

Identification of Key Research Gaps and Future Directions for this compound

Despite the growing interest, several research gaps exist in the scientific literature specifically concerning this compound. A significant portion of the available research focuses on the broader category of fatty acid isopropyl esters or long-chain fatty acid esters in general, with limited studies dedicated solely to the unique properties and applications of the C22 isopropyl ester.

Future research on this compound could fruitfully explore the following areas:

Detailed Physicochemical Characterization: While general properties are known, a comprehensive investigation into the rheological behavior, detailed thermal properties, and surface activity of highly purified this compound is warranted.

Optimization of Synthesis: Further research into optimizing the enzymatic and heterogeneous catalytic synthesis of this compound could lead to more efficient and sustainable production methods.

Performance in Specific Applications: Targeted studies are needed to evaluate the performance of this compound in specific applications. For example, its efficacy as a boundary lubricant in specific industrial machinery or its role in the sensory properties and stability of cosmetic formulations requires more in-depth investigation.

Biodegradation Studies: While generally considered biodegradable, detailed studies on the biodegradation pathway and kinetics of this compound in various environments (e.g., soil, aquatic systems) would be valuable for a complete environmental profile.

Blends and Formulations: Research into the synergistic or antagonistic effects of blending this compound with other oleochemicals or petroleum-based products could open up new application areas.

By addressing these research gaps, the scientific community can unlock the full potential of this compound as a versatile and sustainable specialty chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H50O2 B1608326 Docosanoic acid, isopropyl ester CAS No. 26718-95-6

Properties

CAS No.

26718-95-6

Molecular Formula

C25H50O2

Molecular Weight

382.7 g/mol

IUPAC Name

propan-2-yl docosanoate

InChI

InChI=1S/C25H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(26)27-24(2)3/h24H,4-23H2,1-3H3

InChI Key

IZQHTCYPZWOMFQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(C)C

Other CAS No.

26718-95-6

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Docosanoic Acid, Isopropyl Ester

Conventional Chemical Synthesis Routes

The industrial production of docosanoic acid, isopropyl ester has traditionally relied on well-established chemical processes. These methods typically involve the direct reaction of docosanoic acid with isopropanol (B130326) or the transesterification of a docosanoic acid source.

Esterification Reactions of Docosanoic Acid

The most direct method for synthesizing isopropyl behenate (B1239552) is the Fischer-Speier esterification of docosanoic acid (behenic acid) with isopropanol. This reaction involves heating the fatty acid and alcohol in the presence of an acid catalyst. To drive the equilibrium towards the formation of the ester, the water produced during the reaction is continuously removed. ucr.ac.cr

This method is widely used in industry and can be carried out using various acid catalysts. ekb.eg The reaction is typically performed at elevated temperatures, often between 180°C and 220°C, when using conventional chemical catalysts. ekb.eg The use of reactive distillation, a process that combines chemical reaction and distillation in a single unit, can enhance the efficiency of the esterification process by continuously removing the water byproduct, thereby shifting the reaction equilibrium towards the product side. ucr.ac.crekb.eg

A study on the esterification of palm fatty acids with isopropanol using methanesulphonic acid as a catalyst under reactive distillation conditions reported a conversion of 80%. ucr.ac.cr The reaction was carried out at the azeotrope boiling temperature of 77°C. ucr.ac.cr

ParameterValueReference
ReactantsPalm Fatty Acids, Isopropanol ucr.ac.cr
CatalystMethanesulphonic Acid ucr.ac.cr
ProcessReactive Distillation ucr.ac.cr
Temperature77°C (Azeotrope boiling point) ucr.ac.cr
Conversion80% ucr.ac.cr

Transesterification Processes Involving Isopropanol

Transesterification is another viable route for the production of isopropyl behenate. This process involves the reaction of a triglyceride (an ester of glycerol (B35011) and three fatty acids) with an alcohol, in this case, isopropanol, to produce fatty acid alkyl esters and glycerol. youtube.com This method is commonly employed in the production of biodiesel from vegetable oils. youtube.comresearchgate.net

A strong acid or base is typically used as a catalyst to facilitate the reaction. youtube.com An excess of the alcohol is often used to shift the equilibrium towards the formation of the desired ester products. youtube.comyoutube.com The reaction can be influenced by factors such as the type of alcohol, the catalyst used, the molar ratio of alcohol to oil, and the reaction temperature. researchgate.net

For instance, in biodiesel production, transesterification of vegetable oils with methanol (B129727) or ethanol (B145695) is common. youtube.com However, the use of isopropanol as a co-solvent in the transesterification of canola oil with methanol has been shown to increase the reaction rate. researchgate.net

Advanced Catalytic Systems in this compound Synthesis

To overcome the limitations of conventional synthesis, such as high reaction temperatures and the formation of byproducts, research has focused on the development of advanced catalytic systems. These include both homogeneous and heterogeneous catalysts, which offer various advantages in terms of efficiency, selectivity, and reusability. nih.govrasayanjournal.co.in

Homogeneous Catalysis Approaches

Homogeneous catalysts dissolve in the reaction medium, leading to excellent contact with the reactants and often resulting in high reaction rates. nih.gov In the context of esterification, mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid (p-TSA) are commonly used homogeneous catalysts. ekb.egepa.gov

A study on the synthesis of isopropyl palmitate, a similar fatty acid ester, utilized p-TSA as a homogeneous catalyst. epa.gov The research employed response surface methodology to optimize the reaction conditions, finding that a catalyst amount of 5% (wt/wt), a molar ratio of isopropanol to palmitic acid of 7:1, and a temperature of 82°C resulted in a high conversion of palmitic acid. epa.gov This demonstrates the effectiveness of homogeneous catalysts in achieving high yields under optimized conditions.

ParameterOptimal ConditionReference
Catalystp-Toluenesulfonic Acid (p-TSA) epa.gov
Catalyst Amount5% (wt/wt) epa.gov
Molar Ratio (Alcohol:Acid)7:1 epa.gov
Temperature82°C epa.gov

Heterogeneous Catalysis Development

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. nih.gov This characteristic offers significant advantages, including ease of separation from the product mixture, potential for regeneration and reuse, and often milder reaction conditions, contributing to a more environmentally friendly process. nih.govrasayanjournal.co.in

A variety of solid acid and base materials have been investigated as heterogeneous catalysts for esterification and transesterification reactions. These include metal oxides, zeolites, clays, and ion-exchange resins. nih.gov

Zeolites and Metal Oxides: Zeolites, such as ZSM-5 and BEA, and metal oxides have been studied for their catalytic activity in acylation reactions. nih.gov

Ion-Exchange Resins: Acidic ion-exchange resins like Amberlyst-15 have been effectively used as heterogeneous catalysts. ekb.eg For example, Amberlyst-15 was used to catalyze the production of methyl palmitate, achieving a high conversion of 99% at 70°C in a semi-batch reactive distillation column. ekb.eg In another study, Amberlyst-46, a cation exchange resin, was used for the microwave-assisted synthesis of isopropyl myristate and palmitate. rasayanjournal.co.in

Sulfated Metal Oxides: These materials exhibit strong acidic properties and have been explored as solid acid catalysts.

Heteropoly Acids: These are complex inorganic acids that can function as either homogeneous or heterogeneous catalysts depending on the solvent used. nih.gov

A study on the esterification of ricinoleic acid with various alcohols, including isopropanol, utilized zinc chloride (ZnCl2) as a catalyst. ui.ac.id This research demonstrated the successful synthesis of the corresponding esters. ui.ac.id Another investigation into the synthesis of isopropyl oleate (B1233923) employed a nano-anatase catalyst supported on bio-hydroxyapatite, which showed high efficiency under non-ionizing excitation. figshare.com

The development of these solid acid catalysts is a significant step towards greener and more sustainable processes for the production of this compound and other fatty acid esters.

Supported Catalysts

While specific research on supported catalysts exclusively for the synthesis of isopropyl behenate is not extensively detailed in the reviewed literature, the broader field of esterification and transesterification relies heavily on such catalytic systems. Supported catalysts, where the active catalytic species is dispersed on a high-surface-area support material, offer advantages such as increased catalyst stability, ease of separation from the reaction mixture, and potential for reuse.

For the synthesis of related esters, various supported catalysts are employed. For instance, in the production of fatty acid methyl esters (biodiesel), supported alkali and alkaline earth metal oxides (e.g., CaO, MgO) on alumina (B75360) or silica (B1680970) are common. For the synthesis of isopropyl esters, similar supported systems could be theoretically applied. The synthesis of diisopropyl ether from isopropanol has been demonstrated over cobalt phosphate (B84403) modified natural zeolite catalysts, highlighting the utility of supported catalysts for reactions involving isopropanol. bcrec.id The development of nickel-based catalysts containing molybdenum and/or tungsten and zinc on an alumina support for the synthesis of isopropylamine (B41738) from acetone (B3395972) further illustrates the application of supported catalysts in related industrial processes. google.com

Ionic Liquid Catalysts

Ionic liquids (ILs) have emerged as promising "green" catalysts and solvents for a variety of chemical reactions, including esterification. nih.gov Their negligible vapor pressure, high thermal stability, and tunable acidity make them attractive alternatives to traditional corrosive acid catalysts like sulfuric acid. google.com

Although direct catalysis of behenic acid esterification with isopropanol using ionic liquids is not explicitly documented in the provided search results, the principles of using Brønsted acidic ionic liquids for esterification are well-established. google.com These ILs can act as both catalyst and solvent, facilitating high conversion and selectivity with the added benefit of easy separation and potential for catalyst recycling. google.com

Biocatalysis: Enzymatic Esterification and Transesterification

Biocatalysis, particularly using lipases, offers a highly selective and environmentally benign route for ester synthesis under mild reaction conditions.

Lipase-Mediated Synthesis of Isopropyl Esters

The enzymatic synthesis of various isopropyl esters has been successfully demonstrated, providing a strong basis for its application in producing isopropyl behenate. For instance, the selective production of isopropyl acetate (B1210297) from isopropanol and acetic acid has been achieved using a silica-immobilized lipase (B570770) from Bacillus cereus. nih.govresearchgate.net Under optimized conditions, 66.0 mM of isopropyl acetate was produced. nih.govresearchgate.net The addition of molecular sieves to remove the water byproduct increased the yield to 73.0 mM. nih.govresearchgate.net

Similarly, the synthesis of isopropyl myristate has been accomplished using an immobilized lipase from Bacillus cereus MTCC 8372. researchgate.netscispace.com A yield of 66.0 ± 0.3 mM was achieved in 15 hours at 65°C. researchgate.netscispace.com Another study focused on the enzymatic synthesis of octyl formate (B1220265), where Novozym 435, an immobilized lipase, achieved a 96.51% conversion under optimal conditions. mdpi.com These examples underscore the potential of lipase-catalyzed reactions for the efficient synthesis of isopropyl esters.

The table below summarizes the findings for the lipase-mediated synthesis of related isopropyl esters.

EsterLipase SourceSupportSubstrate ConcentrationsReaction Time (h)Temperature (°C)Yield/ConversionReference
Isopropyl AcetateBacillus cereusSilica100 mM Isopropanol, 75 mM Acetic Acid95566.0 mM nih.govresearchgate.net
Isopropyl MyristateBacillus cereus MTCC 8372Hydrogel100 mM Isopropanol, 100 mM Myristic Acid156566.0 ± 0.3 mM researchgate.netscispace.com
Octyl FormateNovozym 435-1:7 Formic Acid to Octanol14096.51% mdpi.com
Enzyme Immobilization Techniques for Enhanced Production

The reusability and stability of enzymes are critical for the economic viability of biocatalytic processes. Enzyme immobilization, the attachment of enzymes to or within an insoluble support material, is a key strategy to achieve this. Various techniques such as adsorption, covalent bonding, entrapment, and cross-linking are employed.

For the synthesis of isopropyl acetate, a purified lipase was immobilized by adsorption onto silica, demonstrating good reusability with over 50% activity retained after the 6th cycle. nih.gov In the synthesis of isopropyl myristate, a lipase from Bacillus cereus was immobilized on a poly(MAc-co-DMA-cl-MBAm) hydrogel, which showed a binding capacity of approximately 94%. researchgate.netscispace.com This immobilized enzyme could be reused, producing 38.0 ± 0.2 mM of the ester after the 3rd cycle. researchgate.netscispace.com Novozym 435, a commercially available immobilized lipase, has also been shown to be reusable for up to 10 cycles in the synthesis of octyl formate without a significant drop in yield. mdpi.com

These examples highlight the effectiveness of immobilization in creating robust and recyclable biocatalysts for isopropyl ester production.

Process Intensification Strategies in this compound Production

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. mdpi.com This can be achieved through novel reactors, integration of reaction and separation, and the use of alternative energy sources. mdpi.comijert.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in process intensification, significantly accelerating reaction rates and often improving yields in organic synthesis. ui.ac.id In the context of isopropyl ester production, microwave-assisted synthesis has shown considerable promise.

A study on the synthesis of fatty acid isopropyl esters from crude palm oil using a KOH catalyst demonstrated that microwave irradiation could achieve a yield of 80.5% in just 5 minutes. ui.ac.idui.ac.id This is a substantial improvement over conventional heating, which required 150 minutes to achieve a 72.2% yield under similar conditions. ui.ac.id

Another study focused on the microwave-assisted enzymatic esterification of myristic acid and palmitic acid to produce isopropyl myristate (IPM) and isopropyl palmitate (IPP). nih.govnih.gov This method resulted in high conversions of 94.6% for IPM and 94.1% for IPP in very short reaction times. nih.gov The energy consumption was also significantly lower compared to other enzymatic methods. nih.govnih.gov The use of a heterogeneous catalyst, Amberlyst-46, under microwave irradiation for the synthesis of IPM and IPP also proved to be an effective and rapid method, with maximum conversions achieved in 30 minutes. rasayanjournal.co.in

The following table summarizes the key findings from studies on microwave-assisted synthesis of related isopropyl esters.

EsterCatalystMolar Ratio (Acid:Alcohol)Catalyst Conc.Microwave PowerReaction TimeConversion/YieldReference
Fatty Acid Isopropyl EstersKOH1:11 (Oil:Isopropanol)0.2% w/w-5 min80.5% Yield ui.ac.idui.ac.id
Isopropyl Myristate (IPM)Lipase1:220 wt%20%1 min94.6% Conversion nih.gov
Isopropyl Palmitate (IPP)Lipase1:25 wt%20%1 min94.5% Conversion nih.gov
Isopropyl Myristate (IPM)Amberlyst-461:315 wt%100%30 min83.3% Conversion rasayanjournal.co.in
Isopropyl Palmitate (IPP)Amberlyst-461:318 wt%50%30 min83.7% Conversion rasayanjournal.co.in

This data strongly suggests that microwave-assisted synthesis, both with chemical and enzymatic catalysts, is a highly effective process intensification strategy for the production of long-chain fatty acid isopropyl esters like this compound.

Reactive Distillation Techniques

Reactive distillation (RD) is a process intensification technology that integrates chemical reaction and distillation within a single column. For the esterification of docosanoic acid with isopropyl alcohol, which is an equilibrium-limited reaction, RD offers substantial advantages. By continuously removing water—a byproduct of the reaction—from the reactive zone, the chemical equilibrium is shifted towards the product side, enabling conversions that surpass those achievable in conventional batch reactors. utp.edu.myirjet.net

The synthesis of isopropyl esters via reactive distillation presents a specific challenge due to the formation of a minimum-boiling azeotrope between isopropanol and water, which can complicate the separation process. tue.nl To overcome this, strategies such as operating at elevated pressures or introducing an entrainer have been investigated for analogous long-chain fatty acid esters. tue.nlresearchgate.net For instance, studies on the production of isopropyl palmitate and myristate have shown that increasing the column pressure raises the boiling point of the mixture, which can be beneficial for the endothermic reaction and can alter the azeotropic behavior. tue.nlresearchgate.net The use of an entrainer like cyclohexane (B81311) can also facilitate the removal of water. tue.nl

Research on the esterification of palmitic acid with isopropanol, a process directly comparable to that of docosanoic acid, has demonstrated the feasibility and efficiency of reactive distillation. researchgate.net Simulation studies have been used to identify optimal design parameters to achieve high reactant conversion while maintaining product purity. researchgate.net It was found that operating at the highest possible pressure is beneficial, and a reactant ratio (isopropanol to acid) of 1.3–1.7 is sufficient to achieve high conversion without compromising the purity of the isopropyl ester. researchgate.net Low reflux ratios were also observed to favor higher conversion of the fatty acid. researchgate.net These findings suggest that a well-designed reactive distillation process can be a highly effective method for the continuous, high-purity production of this compound, offering significant savings in both capital and energy costs compared to traditional batch processes. tue.nlchimia.ch

Table 1: Simulated Process Parameters for Isopropyl Palmitate Synthesis via Catalytic Distillation (Analogous to Isopropyl Behenate Synthesis) This data is based on the simulation of a similar long-chain fatty acid esterification and serves as a model for the docosanoic acid process. researchgate.net

ParameterValueOutcome/Significance
Reactant Ratio (Isopropanol:Palmitic Acid) 1.3 - 1.7Sufficient for high conversion while maintaining product purity.
Column Pressure Elevated (Maximum Possible)Beneficial for the endothermic reaction, leading to higher conversion.
Reflux Ratio LowLower reflux ratios were found to increase the conversion of palmitic acid.
Predicted Conversion > 95%Demonstrates the potential for achieving near-complete reaction.

Ultrasonic-Assisted Processes

Ultrasonic-assisted synthesis is another process intensification technique that utilizes high-frequency sound waves (typically >20 kHz) to accelerate chemical reactions. The application of ultrasound to the liquid reaction medium induces acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles. This phenomenon generates localized hot spots with transient high temperatures and pressures, as well as intense micro-turbulence, which significantly enhances mass transfer and increases the reaction rate. nih.govmdpi.com

For the esterification of fatty acids, ultrasound has proven to be a "green" and efficient method, often leading to shorter reaction times, lower energy consumption, and higher yields compared to conventional mechanically stirred methods. biointerfaceresearch.comresearchgate.net While specific studies on this compound are limited, research on the acid-catalyzed synthesis of isopropyl esters from palm fatty acid distillate (PFAD)—a mixture rich in various fatty acids—provides valuable insights. nih.govresearchgate.net In these studies, ultrasonic irradiation was shown to enhance both the rate of reaction and the extent of equilibrium conversion. nih.gov

Optimization studies have identified key parameters for the successful ultrasonic-assisted esterification of fatty acids with isopropanol. nih.gov The process is influenced by the molar ratio of reactants, catalyst concentration, and reaction temperature. nih.gov The use of ultrasound can significantly reduce reaction times; for example, high conversions can be achieved in a matter of hours at moderate temperatures (e.g., 60 °C), a substantial improvement over conventional heating methods that can take much longer. nih.govnih.gov This acceleration makes ultrasonic assistance a promising technology for the efficient production of this compound, contributing to more sustainable manufacturing practices in the cosmetic and oleochemical industries. researchgate.net

Table 2: Optimized Parameters for Ultrasonic-Assisted Synthesis of Isopropyl Esters from Fatty Acids This data is based on the synthesis of isopropyl esters from palm fatty acid distillate (PFAD) and is representative of the conditions applicable to docosanoic acid. nih.gov

ParameterOptimized Value
Molar Ratio (Isopropanol:Fatty Acid) 5:1
Catalyst (H₂SO₄) Concentration 5% (by weight of fatty acid)
Reaction Temperature 60 °C
Ultrasound Frequency 25 kHz
Reaction Time 6 hours
Achieved Conversion ~80%

Advanced Analytical Techniques for Characterization and Elucidation of Docosanoic Acid, Isopropyl Ester

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of Docosanoic acid, isopropyl ester by probing the interaction of the molecule with electromagnetic radiation. These methods provide detailed information about the functional groups present and the specific arrangement of atoms within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the various functional groups present in a molecule. youtube.comnih.gov By measuring the absorption of infrared radiation at different frequencies, a unique spectral fingerprint of the compound is generated. youtube.com For this compound, the FTIR spectrum is characterized by several key absorption bands that confirm its ester structure and long aliphatic chain. The analysis of these spectra requires knowledge of the characteristic peak locations corresponding to different molecular vibrations. youtube.com

The most prominent feature in the FTIR spectrum of an ester is the carbonyl (C=O) stretching vibration, which appears as a very intense band. pjoes.com Another key indicator is the C-O stretching vibration associated with the ester linkage. mdpi.com The long docosanoic acid chain contributes strong bands corresponding to the stretching and bending of C-H bonds in its numerous methylene (B1212753) and methyl groups. The use of FTIR has been shown to be effective in identifying the functional groups of fatty acid isopropyl esters. ui.ac.id

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type Intensity
~2925 C-H (alkane) Asymmetric Stretch Strong
~2855 C-H (alkane) Symmetric Stretch Strong
~1735 C=O (ester) Stretch Very Strong
~1465 C-H (alkane) Bend (Scissoring) Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR spectroscopy provides information on the number of different types of protons, the number of protons of each type, and the connectivity of atoms through spin-spin coupling. In this compound, the spectrum shows distinct signals for the protons of the isopropyl group and the long docosanoic acid chain.

The isopropyl group's methine (-CH) proton is highly deshielded by the adjacent oxygen atom and appears as a multiplet (specifically a septet) due to coupling with the six equivalent methyl protons. docbrown.info These six methyl protons, in turn, appear as a doublet, being split by the single methine proton. docbrown.info For the fatty acid portion, the α-methylene protons (adjacent to the carbonyl group) are deshielded and appear as a triplet. The long chain of methylene groups produces a large, overlapping signal in the aliphatic region, while the terminal methyl group appears as a distinct triplet.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm) Proton Assignment Multiplicity
~4.9 - 5.1 Isopropyl -CH Septet
~2.2 - 2.3 α-CH₂ (next to C=O) Triplet
~1.5 - 1.7 β-CH₂ Multiplet
~1.2 - 1.4 Bulk -(CH₂)n- chain & Isopropyl -CH₃ Multiplet & Doublet (overlapping)

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the different carbon environments. libretexts.org The spectrum for this compound shows characteristic peaks for the carbonyl carbon, the carbons of the isopropyl group, and the carbons of the long aliphatic chain.

The carbonyl carbon is the most deshielded and appears at the lowest field (~173 ppm). researchgate.net The methine carbon of the isopropyl group appears around 67 ppm, while its two equivalent methyl carbons are found much further upfield at approximately 22 ppm. researchgate.netdocbrown.info The carbons of the long docosanoic acid chain have distinct signals, with the α-methylene carbon appearing around 35 ppm and the terminal methyl carbon near 14 ppm. researchgate.net The numerous other methylene carbons in the chain produce a cluster of signals in the 22-32 ppm range.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm) Carbon Assignment
~173 C=O (carbonyl)
~67 Isopropyl -CH
~35 α-CH₂ (next to C=O)
~22-32 Bulk -(CH₂)n- chain
~22 Isopropyl -CH₃

Distortionless Enhancement by Polarization Transfer (DEPT) is a set of NMR experiments used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. Quaternary carbons, such as the carbonyl carbon in this ester, are not detected in DEPT spectra. researchgate.net

DEPT-90: This experiment displays signals only for CH (methine) carbons. For this compound, a single peak corresponding to the isopropyl methine carbon would be observed. researchgate.net

DEPT-135: This experiment shows CH and CH₃ carbons as positive peaks, while CH₂ carbons appear as negative (inverted) peaks. This allows for a clear distinction between the different types of C-H groups in the molecule. researchgate.net

Table 4: Expected DEPT-135 NMR Results for this compound

Signal Phase Carbon Type Carbon Assignment
Positive CH Isopropyl -CH
Positive CH₃ Isopropyl -CH₃ & Terminal -CH₃
Negative CH₂ All -CH₂- groups in the docosanoic acid chain

Chromatographic and Mass Spectrometric Techniques for Compositional Analysis

While spectroscopy excels at structural elucidation, the combination of chromatography and mass spectrometry is paramount for separating the compound from complex mixtures and confirming its molecular weight and fragmentation pattern. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and widely used technique for the analysis of fatty acid esters. nih.govnih.govdocbrown.info

In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and polarity on a long capillary column in the gas chromatograph. uib.no For a pure sample of this compound, a single major peak would be observed at a specific retention time.

After separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process forms a molecular ion (M⁺) and a series of characteristic fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint. The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides further structural evidence, as the molecule breaks apart in predictable ways. For long-chain esters, characteristic fragments arise from cleavage at the ester group and along the aliphatic chain.

Table 5: Expected Key Fragments in the Mass Spectrum of this compound (C₂₅H₅₀O₂; MW: 398.7 g/mol )

m/z Fragment Identity Description
398 [M]⁺ Molecular Ion
383 [M - CH₃]⁺ Loss of a methyl group
339 [M - OCH(CH₃)₂]⁺ Loss of the isopropoxy group
103 [C₄H₇O₂]⁺ McLafferty rearrangement product
59 [OCH(CH₃)₂]⁺ Isopropoxy cation

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry, making it ideal for both qualitative and quantitative assessments.

Qualitative analysis by GC-MS is used to unequivocally identify this compound and to assess the purity of a sample by detecting any related substances or impurities.

Research Findings: In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. The volatile compounds are then separated as they travel through a capillary column. For long-chain fatty acid esters, a column such as a (5%-phenyl)-methylpolysiloxane or a high-polarity (88% cyanopropyl)aryl-polysiloxane is often employed to achieve effective separation based on boiling point and polarity. researchgate.netlipidmaps.org The retention time, the time it takes for the compound to exit the column, is a characteristic identifier under specific chromatographic conditions.

Upon elution from the GC column, the molecules enter the mass spectrometer's ion source, typically an electron ionization (EI) source. Here, high-energy electrons (70 eV) bombard the molecules, causing them to ionize and fragment in a reproducible manner. nih.govnih.gov The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge (m/z) ratio of the molecular ion and its various fragments.

For this compound (C₂₅H₅₀O₂; Molecular Weight: 382.66 g/mol ), the mass spectrum is predicted to exhibit characteristic fragmentation patterns common to long-chain fatty acid esters. libretexts.org Key fragmentation events include:

Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl group (C=O) is a common pathway for esters. google.com

McLafferty Rearrangement: A characteristic rearrangement may occur, leading to a prominent peak.

Loss of the Isopropyl Group: Fragmentation involving the isopropyl ester functional group is expected. This can include the loss of the isopropoxy radical (-OCH(CH₃)₂) or the isopropyl radical (-CH(CH₃)₂). The loss of a methyl group from the isopropyl moiety (M-15) is also a common feature in the mass spectra of TMS derivatives and other compounds. nih.gov

Alkyl Chain Fragmentation: A series of fragment ions separated by 14 mass units (representing CH₂ groups) is characteristic of the long docosanoic acid hydrocarbon chain. google.com

The presence of the molecular ion peak [M]⁺ at m/z 382.6, even at low intensity, is a key indicator. Purity is assessed by examining the total ion chromatogram (TIC) for extraneous peaks. Each peak can be individually identified by its mass spectrum, allowing for the characterization of impurities, which could include unreacted docosanoic acid, isopropanol (B130326), or byproducts from synthesis.

Table 1: Predicted Key GC-MS Fragmentation Data for Isopropyl Docosanoate

Ion Type Predicted m/z Description
Molecular Ion [M]⁺ 382.6 The intact ionized molecule.
[M-15]⁺ 367.6 Loss of a methyl radical (CH₃) from the isopropyl group.
[M-43]⁺ 339.6 Loss of the isopropyl radical (C₃H₇).
McLafferty Ion Variable A rearrangement ion characteristic of esters.
Alkyl Fragments Series A pattern of ions separated by 14 amu (CH₂).
Quantitative Analysis in Complex Matrices

GC-MS is also a powerful tool for determining the concentration of this compound in complex matrices such as cosmetics, personal care products, or biological samples. nih.gov The high selectivity of the technique allows for accurate quantification even in the presence of many other components.

Research Findings: Quantitative analysis is typically performed in selected ion monitoring (SIM) mode, which offers significantly higher sensitivity and selectivity compared to the full-scan mode used for qualitative identification. lipidmaps.org In SIM mode, the mass spectrometer is set to detect only a few specific, characteristic fragment ions of the target analyte.

The general workflow for quantitative analysis involves:

Sample Preparation: This is a critical step to extract the analyte from the matrix and remove interfering substances. For cosmetic creams or lotions, this may involve solvent extraction using a non-polar solvent followed by cleanup steps like solid-phase extraction (SPE).

Internal Standard Addition: A known amount of an internal standard (IS) is added to all samples, calibrators, and quality controls. The ideal IS is a structurally similar compound not present in the sample, or a stable isotope-labeled version of the analyte (e.g., deuterated isopropyl docosanoate). For instance, in the analysis of the related compound docosanol, isopropyl palmitate was successfully used as an internal standard. libretexts.orgmdpi.com

Calibration: A calibration curve is generated by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the IS. The curve plots the ratio of the analyte peak area to the IS peak area against the analyte concentration.

Analysis and Quantification: The prepared sample is analyzed by GC-MS, and the peak areas of the target analyte and the IS are measured. Using the peak area ratio and the calibration curve, the concentration of this compound in the original sample can be accurately determined.

Method validation is performed to ensure reliability, with parameters such as linearity, accuracy, precision (%RSD), and limits of detection (LOD) and quantification (LOQ) being established. nih.gov For example, a validated GC-MS method for a similar compound in a biological matrix demonstrated linearity over a concentration range of 100–10,000 ng/mL with a correlation coefficient (R²) > 0.994 and recoveries greater than 93%. libretexts.org

Table 2: Typical Parameters for Quantitative GC-MS Method Development

Parameter Description Example from Related Analysis libretexts.org
Technique Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry (GC-SIM-MS) GC-SIM-MS
Column High-polarity capillary column (e.g., (88% cyanopropyl)aryl-polysiloxane) HP-88, 60 m x 0.25 mm, 0.20 µm film
Carrier Gas Helium Helium at 1.5 mL/min
Injection Mode Split or Splitless Split (5:1)
Internal Standard Structurally similar compound or stable isotope-labeled analyte Isopropyl Palmitate
Calibration Range Expected concentration range of the analyte in samples 100–10,000 ng/mL
Validation Linearity (R²), Accuracy (% Recovery), Precision (%RSD) R² > 0.994, Recovery > 93%, Precision < 15%

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

For compounds that have low volatility, are thermally unstable, or require analysis in complex aqueous matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a valuable alternative or complementary technique to GC-MS. This compound, as a large ester, can be effectively analyzed by LC-MS.

Research Findings: LC-MS methods for long-chain lipids and their esters typically utilize reversed-phase chromatography with a C18 column. echemi.comchemspider.comnih.gov The separation is based on the compound's hydrophobicity. A gradient elution using a mixture of solvents, such as water with a modifier (e.g., formic acid, ammonium (B1175870) formate) and an organic solvent like methanol (B129727) or acetonitrile, is commonly employed. echemi.comnih.gov

The eluent from the LC is directed to a mass spectrometer, most often equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺, [M+NH₄]⁺) with minimal fragmentation. nih.gov This is particularly useful for confirming the molecular weight of the ester (m/z 383.6 for [M+H]⁺).

Tandem mass spectrometry (MS/MS) can be used for more detailed structural confirmation and highly selective quantification. In an MS/MS experiment, the parent ion (e.g., m/z 383.6) is selected and then fragmented to produce a set of characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional specificity and is widely used for quantifying lipids in complex biological samples like plasma or tissue extracts. echemi.com

Other Advanced Characterization Methodologies

Beyond chromatographic techniques, other methods are essential for characterizing the bulk physical properties of this compound, which are critical for its application in formulations.

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information on the material's response to changes in temperature. researchgate.net

Research Findings: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine key thermal transitions. For this compound, DSC analysis would reveal:

Melting Point: A sharp endothermic peak corresponding to the transition from a solid to a liquid state. The melting point is a key indicator of purity. For the related compound glyceryl behenate (B1239552), a sharp endotherm is observed around 73°C.

Crystallization Point: An exothermic peak observed during cooling, indicating the temperature at which the material solidifies.

Polymorphism: The presence of multiple crystalline forms, which would appear as distinct melting or crystallization peaks.

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature. TGA is used to assess thermal stability and decomposition profiles. A TGA thermogram of this compound would show the temperature at which the compound begins to degrade and the profile of its mass loss upon heating, indicating its stability at elevated temperatures relevant to processing and storage. Data from suppliers indicates a high boiling point of 419.6°C and a flash point of 211.6°C, suggesting significant thermal stability. chemspider.com

Table 3: Expected Thermal Properties of Isopropyl Docosanoate

Property Technique Description
Melting Behavior DSC Characterizes the temperature and enthalpy of fusion.
Crystallization Behavior DSC Characterizes the temperature and enthalpy of solidification.
Thermal Stability TGA Determines the onset temperature of thermal decomposition.
Boiling Point - 419.6°C at 760 mmHg chemspider.com
Flash Point - 211.6°C chemspider.com

Rheological Property Investigations

Rheology is the study of the flow and deformation of matter. Investigating the rheological properties of this compound, such as viscosity, is crucial for understanding its behavior in liquid or semi-solid formulations like creams and lotions, where it functions as an emollient and skin-conditioning agent. chemspider.com

Research Findings: The viscosity of an ingredient like this compound influences the texture, spreadability, and stability of a final product. While specific rheological data for isopropyl docosanoate is not readily available in the literature, studies on similar long-chain fatty acid esters provide valuable insights. For example, the shorter-chain isopropyl palmitate has a viscosity of 7–9 mPa·s and is known to regulate the viscosity of emulsions. nih.gov

Research on oleogels structured with ultra-long-chain esters (C18 to C22) demonstrates that the length of the fatty acid chain significantly impacts the rheological properties, such as gel strength and stiffness, in response to temperature changes. echemi.com It can be inferred that this compound, with its long C22 chain, would contribute significantly to the viscosity and textural properties of formulations. Its rheological behavior would likely be temperature-dependent, transitioning from a solid-like material at lower temperatures to a viscous liquid above its melting point. A comprehensive rheological study would involve measuring its viscosity across a range of temperatures and shear rates to fully characterize its flow behavior.

Purity and Reaction Yield Determination Methodologies

The accurate determination of purity and reaction yield is fundamental to the synthesis and quality control of this compound. These assessments rely on robust analytical methodologies capable of separating the target compound from unreacted starting materials, catalysts, by-products, and other potential impurities. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the principal techniques employed for this purpose, often utilizing an internal standard for precise and accurate quantification.

Gas Chromatography (GC) for Purity and Yield Analysis

Gas chromatography, particularly with a Flame Ionization Detector (GC-FID), is a widely used and reliable method for quantifying fatty acid esters like isopropyl docosanoate. scielo.br The methodology involves vaporizing the sample and passing it through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase.

Methodology: A validated GC-FID method is essential for reliable quantification. scielo.br The sample, containing a precisely known amount of an internal standard, is injected into the GC. The internal standard is a stable, non-reactive compound that is not present in the sample matrix and has a retention time distinct from other components. scielo.br For fatty acid ester analysis, compounds like methyl nonadecanoate (B1228766) or hexadecyl acetate (B1210297) are often suitable choices. scielo.br The area of the chromatographic peak corresponding to this compound is compared to the peak area of the internal standard.

The purity is calculated by comparing the amount of isopropyl docosanoate detected against the total mass of the sample analyzed. The reaction yield is determined by quantifying the absolute amount of the ester produced in the reaction mixture and comparing it to the theoretical maximum yield based on the limiting reactant.

Table 1: Example GC-FID Parameters for Isopropyl Docosanoate Analysis

ParameterCondition
Instrument Gas Chromatograph with Flame Ionization Detector (GC-FID)
Column Fused silica (B1680970) capillary column (e.g., HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Nitrogen or Helium
Inlet Temperature 280 °C
Detector Temperature 300 °C
Oven Program Initial: 150 °C, hold for 1 min; Ramp: 10 °C/min to 280 °C, hold for 10 min
Injection Volume 1 µL
Internal Standard Methyl Nonadecanoate (C19:0) or Hexadecyl Acetate

Purity Calculation: The purity of an isopropyl docosanoate sample can be determined using the following formula with an internal standard:

Purity (%) = (Areaester / AreaIS) x (ConcIS / Concsample) x RF x 100

Where:

Areaester is the peak area of isopropyl docosanoate.

AreaIS is the peak area of the internal standard.

ConcIS is the concentration of the internal standard.

Concsample is the concentration of the sample.

RF is the Response Factor of the detector for the ester relative to the internal standard.

Table 2: Illustrative Data for Purity Determination of Isopropyl Docosanoate

AnalyteRetention Time (min)Peak AreaConcentration
Isopropyl Docosanoate18.51,250,000To be determined
Methyl Nonadecanoate (IS)16.2980,0001.0 mg/mL
Sample Concentration--1.0 mg/mL
Calculated Purity (assuming RF=1.0) --98.2%

Reaction Yield Determination

To determine the reaction yield, an aliquot of the final, crude reaction mixture is analyzed using the same calibrated GC method. The absolute quantity of this compound formed is calculated.

Yield Calculation: The reaction yield is calculated as follows:

Reaction Yield (%) = (Actual Moles of Product / Theoretical Moles of Product) x 100

Table 3: Example Reaction Yield Calculation for Isopropyl Docosanoate Synthesis

ParameterValue
Reactant 1: Docosanoic Acid 34.0 g (0.10 mol) - Limiting Reactant
Reactant 2: Isopropyl Alcohol 12.0 g (0.20 mol)
Theoretical Moles of Product 0.10 mol
Theoretical Mass of Product 38.27 g
Volume of Crude Reaction Mixture 250 mL
Concentration of Product in Aliquot (from GC) 0.153 g/mL
Total Mass of Product Formed 38.25 g
Actual Moles of Product Formed 0.0999 mol
Calculated Reaction Yield 99.9%

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

While GC is highly effective for volatile compounds, HPLC can be advantageous for detecting non-volatile or thermally sensitive impurities that may arise during synthesis. A potential by-product in esterification reactions that use p-toluenesulfonic acid as a catalyst is isopropyl p-toluenesulfonate (IPTS), a compound with genotoxic potential. oatext.com HPLC with a Diode-Array Detector (DAD) is a validated method for detecting trace levels of such impurities. oatext.comnih.gov

Methodology: The sample is dissolved in a suitable solvent and analyzed using a reverse-phase HPLC system. The method's accuracy and precision are established through validation, with recovery studies typically falling within the 90-102% range. oatext.comoatext.com

Table 4: Example HPLC-DAD Parameters for Impurity Analysis

ParameterCondition
Instrument High-Performance Liquid Chromatograph with Diode-Array Detector (HPLC-DAD)
Column Reverse-phase C8 or C18 (e.g., 4.6 mm x 250 mm, 5 µm) nih.gov
Mobile Phase Isocratic mixture of Acetonitrile and Water nih.gov
Flow Rate 0.8 - 1.0 mL/min nih.gov
Detection Wavelength Set according to the UV absorbance maximum of the target impurity (e.g., IPTS)
Column Temperature Ambient or controlled (e.g., 30 °C)

The combination of these advanced analytical techniques ensures a comprehensive characterization of this compound, confirming its identity, establishing its purity with high accuracy, and enabling the precise calculation of reaction yields.

Research on Academic and Industrial Applications of Docosanoic Acid, Isopropyl Ester

Role in Advanced Lubricant Development

Comprehensive searches of academic and industrial literature did not yield specific research studies detailing the role of Docosanoic acid, isopropyl ester in advanced lubricant development. The following subsections reflect the absence of targeted research in this area.

Synthetic Lubricant Formulations

There is no direct evidence or published research focusing on the inclusion or performance of this compound as a component in synthetic lubricant formulations. While the broader class of esters is utilized in synthetic lubricants for their desirable properties, specific tribological data or formulation studies for isopropyl behenate (B1239552) are not available in the reviewed literature.

Bio-Lubricant Research

Research into bio-lubricants often centers on vegetable oils and their derivatives. atamankimya.comresearchgate.net While long-chain fatty acid esters are a key area of this research, specific studies on the synthesis, properties, and performance of this compound as a bio-lubricant are not prominently featured in publicly accessible scientific databases. General research on behenic acid esters suggests their potential in various industrial applications, including lubricants, but specific performance metrics for the isopropyl ester are not provided. atamankimya.com

Applications in Solvent and Surface Chemistry Research

Research on Solvent Evaporation Retarders

While behenic acid, the precursor to this compound, is mentioned for its use as a solvent evaporation retarder in paint removers, there are no specific studies found that investigate the efficacy of the isopropyl ester for this particular application. atamankimya.com

Development of Bio-Solvents

The field of bio-solvents is an active area of green chemistry research. However, literature specifically identifying and characterizing this compound as a bio-solvent, including its solvency power and performance, is not available.

Research on Material Science Applications

There is a notable lack of specific research on the applications of this compound within the field of material science. Broader research on behenic acid esters indicates their use in products like textiles and waxes, but detailed studies on the material properties and potential applications of the isopropyl ester specifically are not found in the surveyed literature. atamankimya.comgoogle.com

Physicochemical Properties of this compound

The following table summarizes the known physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C25H50O2 echemi.comnih.gov
Molar Mass 382.66 g/mol
Density 0.859 ± 0.06 g/cm³ (Predicted)
Boiling Point 419.6 ± 13.0 °C (Predicted)
Flash Point 211.6 °C echemi.com
Refractive Index 1.449 echemi.com
Vapor Pressure 2.99E-07 mmHg at 25°C echemi.com
Water Solubility Insoluble makingcosmetics.com
Appearance Solid makingcosmetics.com

Bio-Based Plasticizer Development

The increasing environmental concerns associated with petroleum-based plasticizers have driven research towards bio-based alternatives. researchgate.net Fatty acid esters, such as this compound, are recognized for their potential as green plasticizers due to their renewable sourcing, biodegradability, and safer toxicological profiles. researchgate.net

Research has demonstrated that bio-based plasticizers can be synthesized from various vegetable oils. researchgate.netui.ac.id These plasticizers improve the flexibility and workability of polymers like PVC by reducing their structural rigidity and viscosity. researchgate.net The effectiveness of a bio-plasticizer is often evaluated by its ability to lower the glass transition temperature (Tg) of the polymer, indicating increased flexibility. researchgate.net Studies on plasticizers derived from fatty acid methyl esters have shown a significant shift in Tg to lower temperatures in plasticized PVC films, confirming their plasticizing action. researchgate.net

Compatibility and Integration Studies in Polymer Systems

The successful application of a plasticizer depends on its compatibility with the polymer matrix. researchgate.net Isosorbide diesters, another class of bio-based plasticizers, have demonstrated excellent compatibility and processability with PVC resins. roquette.com This compatibility is crucial to prevent migration of the plasticizer from the polymer, which can lead to material degradation and environmental contamination. researchgate.net

The solubility of a plasticizer within a polymer can be predicted using solubility parameter calculations. google.com Generally, if the solubility parameter of a plasticizer is within a certain range of the polymer's value, they are likely to be compatible. google.com For instance, the solubility value of certain copolyesters has been used to assess their compatibility with various plasticizers. google.com

The table below summarizes the compatibility of different plasticizer types with polymer systems based on research findings.

Plasticizer TypePolymer SystemCompatibility FindingsReference
Fatty Acid EstersPolyvinyl Chloride (PVC)High compatibility, improving tensile strength and elongation. researchgate.net researchgate.net
Isosorbide DiestersPolyvinyl Chloride (PVC)Outstanding compatibility and processability. roquette.com roquette.com
Bio-succinic Acid BasedVarious PolymersEfficient plasticizers enabling excellent low-temperature flexibility in PVC. roquette.com roquette.com

Function as a Chemical Synthesis Intermediate

This compound serves as a valuable intermediate in the synthesis of other important chemicals.

Precursor for Docosanol Production

Docosanoic acid can be reduced to produce behenyl alcohol, also known as docosanol. wikipedia.org Docosanol is a long-chain saturated fatty alcohol with various applications in cosmetics and pharmaceuticals. wikipedia.orgatamanchemicals.com It functions as an emollient, emulsifier, and thickener in cosmetic formulations. atamanchemicals.com

Intermediacy in Dicarboxylic Acid Synthesis

The synthesis of dicarboxylic acids can involve the use of fatty acid esters as starting materials or solvents. google.com For instance, esters of short-chain alcohols, including isopropyl esters, are utilized as recrystallization solvents for dicarboxylic acids like azelaic acid and brassylic acid. google.com Additionally, processes for producing dicarboxylic acid monoesters can involve the transesterification of a dicarboxylic acid monoester with an alcohol, such as isopropyl alcohol, in the presence of a metal alkoxide. google.com

Formation of Other Fatty Acid Derivatives

Fatty acid isopropyl esters are part of a broader class of fatty acid derivatives with diverse applications. ui.ac.id These esters can be produced from vegetable oils through transesterification with isopropanol (B130326). ui.ac.id Research has shown that microwave-assisted synthesis can significantly intensify the production of fatty acid isopropyl esters, achieving high yields in a much shorter reaction time compared to conventional methods. ui.ac.id These derivatives are used as raw materials in various industries, including cosmetics, lubricants, and bio-solvents. ui.ac.id

Research in Food Science and Technology (Excluding Nutritional/Dietary Studies)

While direct nutritional studies are excluded, the application of related compounds in food technology provides context for the potential use of this compound. Fatty acid esters, in general, find applications in the food industry. nih.gov For example, isopropyl myristate is used as an emollient, thickening agent, or lubricant in food applications. nih.gov

In food processing, isopropyl alcohol has been used as a coating material to mask bitterness in medicinal functional foods. mdpi.com It has also been evaluated as an extraction solvent for food components like beta-carotene. europa.eu Furthermore, propolis, which contains fatty acids, is used as a food preservative due to its antimicrobial properties. nih.gov These examples highlight the diverse, non-nutritional roles that fatty acid derivatives and related compounds play in food science and technology.

Role in Enhancing Food Texture and Consistency

While direct research on the specific application of this compound in enhancing food texture and consistency is limited in publicly available literature, the functional properties of its parent compound, behenic acid (docosanoic acid), and other behenic acid esters provide a basis for understanding its potential role. Behenic acid and its derivatives are recognized for their contributions to the physical characteristics of various products, including food items. atamanchemicals.comchemimpex.com

Behenic acid is utilized in the food industry as an emulsifier and stabilizer, which are crucial for improving the texture and shelf-life of processed foods. chemimpex.com For instance, it is employed in the formulation of food-grade emulsifiers to maintain product consistency and a desirable texture in items such as sauces, dressings, and ice cream. atamanchemicals.com In products like margarines and spreads, behenic acid helps to maintain a smooth texture and prevent the separation of oil and water phases. atamanchemicals.com

The textural benefits of behenic acid derivatives are also evident in other forms. Glyceryl behenate, a mixture of various esters of behenic acid and glycerol (B35011), is used as a fat in foods and is known for its role as a viscosity-increasing agent. wikipedia.org Another derivative, sucrose (B13894) behenate, has been studied for its ability to modify the physical properties of soft fats by affecting their crystalline network, which in turn influences hardness and the solid fat profile. nih.gov

The term "emollient" is used to describe one of the functions of isopropyl behenate in cosmetics, referring to its ability to soften and smooth surfaces. ingrecore.commsu.eduhealthline.com While not a standard term in the food industry, the underlying properties of an emollient, such as enhancing smoothness and acting as a thickening agent, are analogous to functionalities that are highly desirable for creating specific textures and consistencies in food products. ulprospector.com

Table 1: Investigated and Potential Roles of Behenic Acid and its Derivatives in Food Texture

Compound/DerivativeInvestigated or Potential RoleExample Food ApplicationsSupporting Evidence
Behenic Acid Emulsifier, Stabilizer, Texture ImproverSauces, Dressings, Ice Cream, Margarines atamanchemicals.comchemimpex.com
Glyceryl Behenate Fat, Viscosity-Increasing AgentGeneral Food Use wikipedia.org
Sucrose Behenate Crystallization Modifier, Hardness InfluencerSoft Fats nih.gov
This compound (potential) Texture and Consistency Enhancer (inferred)Processed FoodsInferred from properties of behenic acid and other esters

Investigations into Functional Ingredient Properties for Food Stability

The investigation into the properties of this compound as a functional ingredient for food stability is another area where direct research is not widely available. However, the inherent chemical characteristics of its constituent parts, behenic acid and isopropyl alcohol, along with studies on related compounds, offer significant insights into its potential stabilizing functions in food.

A key attribute of behenic acid is its stability. As a saturated fatty acid, it is less susceptible to oxidation compared to unsaturated fatty acids. numberanalytics.com This resistance to oxidative rancidity is a significant advantage in food applications, as it can contribute to a longer shelf life and the preservation of flavor and nutritional quality. numberanalytics.com Behenic acid is also used as a stabilizer in food-grade emulsifiers, helping to maintain the integrity of processed foods over time. atamanchemicals.com

Derivatives of behenic acid have demonstrated stabilizing properties in various applications. Glyceryl behenate, for example, is used in pharmaceutical formulations as a lipidic coating excipient, which points to its film-forming and protective capabilities that can be relevant to food stability. wikipedia.org Sucrose behenate has been shown to influence the polymorphic behavior of fats, such as delaying certain crystalline transitions, which can be crucial for maintaining the stability and appearance of fat-based food products. nih.gov

The properties of long-chain fatty acids and their esters in general also support the potential for this compound to act as a stabilizing agent. These molecules can function as effective emulsifiers by orienting themselves at oil-water interfaces, thereby preventing the separation of immiscible liquids in food formulations like dressings and sauces. typology.comtypology.com This emulsifying action is a cornerstone of food stability.

Table 2: Properties of Behenic Acid and Derivatives Relevant to Food Stability

PropertyCompound/DerivativeRelevance to Food StabilitySupporting Evidence
Oxidative Stability Behenic AcidLess prone to rancidity, contributing to longer shelf life. numberanalytics.com
Emulsification Behenic Acid, Glyceryl BehenatePrevents separation of oil and water phases in processed foods. atamanchemicals.comchemimpex.comtypology.comtypology.com
Crystallization Modification Sucrose BehenateCan delay undesirable changes in fat structure, enhancing stability. nih.gov
Coating and Film-Forming Glyceryl BehenatePotential to act as a protective barrier in food applications. wikipedia.org

Biochemical and Environmental Research Aspects of Docosanoic Acid, Isopropyl Ester

Natural Occurrence and Biosynthetic Pathways in Non-Human Biological Systems

Identification in Plant and Microbial Lipid Extracts

While some sources state that isopropyl behenate (B1239552) is not found in nature, related compounds and its constituent parts, docosanoic acid and isopropyl alcohol, have been identified in various organisms. thegoodscentscompany.com Docosanoic acid, a long-chain saturated fatty acid, occurs naturally in many essential oils and is a component of animal and vegetable fats. nih.gov It has been reported in plants such as Calodendrum capense and Arisaema tortuosum. nih.govsemanticscholar.org

In the plant Arisaema tortuosum, a chemical investigation of its tuber revealed the presence of various compounds, including fatty acid esters. semanticscholar.org Similarly, a study on the root extracts of Uraria picta identified N-Capric acid Isopropyl Ester. thepharmajournal.comresearchgate.net The fruit extract of Xylocarpus granatum has been found to contain docosanoic acid, methyl ester. gjesm.net Furthermore, research on the anticancer activity of compounds from Arisaema flavum isolated docosanoic acid methyl ester. researchgate.net

Exploration of Enzymatic Synthesis and Degradation Pathways in Non-Human Organisms

The synthesis of esters like isopropyl behenate can be achieved through enzymatic catalysis, often utilizing lipases. This method is presented as a "greener" alternative to conventional chemical synthesis, which may require high temperatures and metal catalysts. tandfonline.com

Studies have demonstrated the successful enzymatic synthesis of similar isopropyl esters. For instance, isopropyl stearate (B1226849) has been synthesized from stearic acid and isopropanol (B130326) using an immobilized lipase (B570770), achieving a high conversion rate. tandfonline.comtandfonline.com The optimization of this process involved studying parameters like enzyme loading, temperature, and molar ratios of the reactants. tandfonline.comtandfonline.com Another example is the synthesis of isopropyl palmitate using a biocatalyst with lipase B from Candida antarctica. researchgate.net Research has also been conducted on the enzymatic synthesis of isopropyl myristate using immobilized lipase from Bacillus cereus. nih.gov The enzymatic production of isopropyl acetate (B1210297) from isopropanol and acetic acid has also been achieved using an immobilized lipase from Bacillus cereus. nih.gov

The degradation of the isopropyl component of the ester has also been a subject of study. Mixed microbial consortia have been shown to biodegrade isopropanol, utilizing it as a carbon source. nih.gov Studies have investigated the kinetics of this degradation, with some research focusing on the use of acclimated mixed cultures from sewage treatment plants. omicsonline.org The aerobic biodegradation of isopropanol by a solvent-tolerant thermophile, Bacillus pallidus, has also been demonstrated. scispace.com This process often involves the generation of acetone (B3395972) as an intermediate. nih.govscispace.comresearchgate.net

Table 1: Examples of Enzymatic Synthesis of Isopropyl Esters

Ester Substrates Enzyme Source Key Findings
Isopropyl stearate Stearic acid and isopropanol Immobilized lipase B Achieved 93.89% conversion. tandfonline.comtandfonline.com
Isopropyl palmitate Palmitic acid and isopropyl alcohol Lipase B from Candida antarctica Investigated the use of core-shell biocatalysts. researchgate.net
Isopropyl myristate Myristic acid and isopropanol Immobilized lipase from Bacillus cereus Resulted in the formation of 66.0 +/- 0.3 mM of the ester. nih.gov
Isopropyl acetate Isopropanol and acetic acid Immobilized lipase from Bacillus cereus Produced 66.0 mM of the ester under optimized conditions. nih.gov

Mechanistic Studies on Biological Activity in Model Systems

Interaction with Enzymes in Cell-Free Assays

The synthesis of isopropyl esters is often studied in cell-free systems to understand the kinetics and mechanisms of the enzymatic reactions. For the synthesis of isopropyl stearate, a Random Bi-Bi kinetic model with dead-end inhibition was proposed and validated. tandfonline.com The activation energy for this esterification reaction was calculated to be 10.59 kJ/mol. tandfonline.com

In the enzymatic synthesis of isopropyl palmitate, the activity of the biocatalyst was a key focus. researchgate.net The study highlighted that enzymatic activity is often higher in nonpolar solvents. researchgate.net Research on the synthesis of isopropyl acetate using immobilized lipase from Bacillus cereus also involved studying the effects of various parameters in a cell-free environment to optimize ester production. nih.gov

Structure-Activity Relationship (SAR) Investigations in Non-Human Models

While specific structure-activity relationship (SAR) studies on docosanoic acid, isopropyl ester are not extensively detailed in the provided context, the principles of enzymatic catalysis of fatty acid esters provide some insight. The efficiency of enzymatic synthesis is dependent on the structure of both the fatty acid and the alcohol.

The use of different fatty acids (stearic, palmitic, myristic) and the same alcohol (isopropanol) in various studies demonstrates that the length and saturation of the fatty acid chain influence the reaction kinetics and yield. tandfonline.comresearchgate.netnih.gov For example, a life cycle sustainability assessment of isopropyl palmitate production highlighted how switching from chemical to enzymatic catalysis can reduce environmental impacts due to the specificity of the enzyme, which is a reflection of structure-activity relationships. rsc.org

Environmental Fate and Degradation Studies

This compound is considered to be readily biodegradable. kao.com This suggests that it is efficiently removed in wastewater treatment plants and does not persist in the environment. kao.com

The constituent parts of the ester, docosanoic acid and isopropanol, have been studied for their environmental fate. Docosanoic acid is expected to biodegrade in both soil and water. nih.gov Isopropanol is also known to be biodegradable by mixed microbial cultures. nih.govomicsonline.org Studies have shown that acclimated mixed cultures can effectively degrade isopropanol, with the rate of degradation being dependent on the initial concentration. omicsonline.org The aerobic biodegradation of isopropanol has been observed to proceed through the formation of acetone. nih.govnih.gov

Due to its ready biodegradability, this compound is not expected to bioaccumulate in the food chain, and its risk to environmental organisms is considered negligible. kao.com

Biodegradation Pathways in Aerobic and Anaerobic Environments

The biodegradation of this compound is expected to commence with the enzymatic hydrolysis of the ester bond, yielding docosanoic acid (also known as behenic acid) and isopropanol. This initial step is a common pathway for the breakdown of fatty acid esters in both aerobic and anaerobic environments.

Aerobic Biodegradation:

In the presence of oxygen, microorganisms are anticipated to readily metabolize both breakdown products.

Isopropanol: Aerobic bacteria are known to utilize isopropanol as a carbon and energy source. nih.govomicsonline.org The primary aerobic biodegradation pathway for isopropanol involves its oxidation to acetone by alcohol dehydrogenase. nih.govresearchgate.net Acetone can then be further metabolized. Studies on mixed microbial consortia have demonstrated the effective degradation of isopropanol. nih.govomicsonline.org

Docosanoic Acid: As a long-chain saturated fatty acid, docosanoic acid is expected to undergo aerobic biodegradation through the β-oxidation pathway. This process involves the sequential removal of two-carbon units, leading to the formation of acetyl-CoA, which can then enter the citric acid cycle for complete oxidation to carbon dioxide and water.

Anaerobic Biodegradation:

Under anaerobic conditions, the biodegradation process is slower.

Isopropanol and Docosanoic Acid: While specific anaerobic degradation studies on this compound are not readily available, the general principles of anaerobic digestion suggest that both isopropanol and docosanoic acid can be biodegraded. Long-chain fatty acids are known to be degraded by anaerobic consortia of microorganisms. The process typically involves fermentation and methanogenesis, ultimately producing methane (B114726) and carbon dioxide. The rate of anaerobic biodegradation can be influenced by factors such as temperature and the presence of co-substrates. nih.gov

Environmental Distribution and Compartmentalization (Water, Sediment, Soil, Air)

The environmental distribution of this compound is largely governed by its physicochemical properties, such as its low water solubility and high octanol-water partition coefficient (Kow), which can be inferred from its long carbon chain. Based on data for structurally similar compounds like isopropyl palmitate, a high potential for adsorption to organic matter is expected. nih.gov

Environmental CompartmentExpected Distribution and BehaviorSupporting Evidence/Inference
Water Low solubility in water. Expected to adsorb to suspended solids and sediment. nih.gov Volatilization from water surfaces may occur but is likely attenuated by adsorption.Based on the properties of similar long-chain fatty acid esters. nih.gov
Sediment Expected to be a primary sink for this compound in aquatic environments due to strong adsorption.High Koc value estimated for similar compounds suggests strong binding to sediment organic matter. nih.gov
Soil Expected to be immobile in soil. nih.gov Strong adsorption to soil organic matter will limit its mobility and leaching into groundwater.High estimated Koc indicates immobility in soil environments. nih.gov
Air If released to air, it is likely to exist in both vapor and particulate phases. nih.govBased on the vapor pressure of structurally similar compounds like isopropyl palmitate. nih.gov

Interactive Data Table: Estimated Environmental Fate Parameters (Read-across from Isopropyl Palmitate)

ParameterValueImplication for this compound
Vapor Pressure (25 °C)5.59 x 10⁻⁵ mm HgWill exist in both vapor and particulate phases in the atmosphere. nih.gov
Estimated Koc4.0 x 10⁴Expected to be immobile in soil and adsorb to sediment in water. nih.gov
Estimated Henry's Law Constant4.66 x 10⁻² atm-cu m/moleVolatilization from moist soil and water surfaces can be a fate process, but adsorption may reduce its significance. nih.gov

Theoretical and Computational Chemistry Studies on Docosanoic Acid, Isopropyl Ester

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to represent and predict the three-dimensional structure and dynamic behavior of molecules. These methods are particularly valuable for flexible molecules like docosanoic acid, isopropyl ester, which possesses a long aliphatic chain capable of adopting numerous conformations.

Due to the presence of 22 rotatable bonds in its structure, this compound can exist in a vast number of spatial arrangements or conformations. echemi.com Conformational analysis aims to identify the most stable, low-energy conformations and to understand the energy barriers between them.

Computational approaches to conformational analysis typically involve systematically rotating the molecule's single bonds and calculating the potential energy for each resulting structure. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this landscape correspond to stable conformers. For a molecule with a long hydrocarbon tail, the lowest energy conformations are generally those where the alkyl chain is in a fully extended, all-trans (anti-periplanar) arrangement, as this minimizes steric hindrance. However, folded or bent conformations also exist and can be populated at different temperatures. Molecular dynamics (MD) simulations can further explore the conformational space by simulating the atomic motions over time, providing a dynamic view of how the molecule flexes and folds.

The long, nonpolar docosanoyl chain and the polar ester group govern the intermolecular interactions of this compound. The aliphatic tail is dominated by van der Waals forces, leading to hydrophobic interactions, while the ester group can participate in dipole-dipole interactions.

Simulations can predict how these interactions lead to self-assembly or aggregation in different environments. In a nonpolar solvent, the molecules would likely disperse with minimal specific ordering. In contrast, in a polar medium like water, the hydrophobic tails would drive the molecules to aggregate, potentially forming micelles or other supramolecular structures to minimize the unfavorable contact between the hydrocarbon chains and the polar solvent. Computational models can simulate these aggregation processes, providing insights into the structure and stability of the resulting assemblies.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. mdpi.comscispace.com These methods provide detailed information about electron distribution, orbital energies, and molecular properties derived from the electronic wavefunction.

For this compound, DFT calculations using a basis set such as 6-311G(d,p) could be performed to optimize the molecular geometry and calculate various electronic properties. mdpi.com Key parameters obtained from such calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. The distribution of electrostatic potential on the molecular surface can also be mapped, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an ester, the carbonyl oxygen is expected to be a region of high electron density (negative potential), while the carbonyl carbon would be relatively electron-poor (positive potential).

Table 1: Predicted Electronic Properties of this compound (Illustrative) This table presents illustrative data typical for a fatty acid ester based on quantum chemical calculation principles. Actual values would require specific computation for this molecule.

Property Illustrative Value Significance
HOMO Energy -9.5 eV Energy of the outermost electron orbital; relates to ionization potential and electron-donating ability.
LUMO Energy +1.2 eV Energy of the lowest empty orbital; relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap 10.7 eV Indicates chemical stability; a large gap suggests low reactivity.
Dipole Moment ~2.0 D Measures the molecule's overall polarity, arising primarily from the ester functional group.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in studying reaction mechanisms, such as the esterification of docosanoic acid with isopropanol (B130326) to form the target ester. This reaction is typically acid-catalyzed. mdpi.com Theoretical calculations can model the entire reaction pathway, identifying transition states and intermediates.

The acid-catalyzed esterification mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen, which makes the carbonyl carbon more electrophilic. mdpi.com The alcohol (isopropanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. mdpi.com Subsequent proton transfer and elimination of a water molecule yield the final ester. mdpi.com

Predictive Modeling for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are predictive tools that correlate the chemical structure of molecules with their biological activity or physical properties, respectively. nih.gov These models rely on molecular descriptors, which are numerical values that encode structural, physicochemical, or electronic features of a molecule.

For this compound, QSPR models could be developed to predict properties like its boiling point, viscosity, or solubility based on descriptors. Relevant descriptors would include molecular weight, number of rotatable bonds, solvent-accessible surface area, and calculated lipophilicity (e.g., XLogP3). echemi.com The known computed properties of isopropyl behenate (B1239552), such as its molecular weight of approximately 382.7 g/mol and a high XLogP3 value of 11.5, indicate its large size and significant nonpolar character, which would be key inputs for any predictive model. echemi.com

QSAR models are widely used in drug design and toxicology. While this compound is primarily a cosmetic ingredient, QSAR could be used to predict its interaction with biological targets or its potential for skin penetration based on its structural features. For example, studies on other fatty acid esters have used QSAR to understand their inhibitory activity on enzymes like fatty acid amide hydrolase (FAAH), where descriptors related to shape, lipophilicity, and hydrogen bonding potential are crucial. nih.gov

Future Research Directions and Emerging Areas for Docosanoic Acid, Isopropyl Ester

Innovations in Sustainable Synthesis and Green Chemistry Principles

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, and the synthesis of docosanoic acid, isopropyl ester is no exception. Future research will increasingly prioritize the development of sustainable and environmentally benign production methods that minimize waste, reduce energy consumption, and utilize renewable resources.

A primary focus will be the refinement of enzymatic catalysis as an alternative to traditional chemical esterification processes. While conventional methods often rely on high temperatures, strong acid catalysts, and organic solvents, which can lead to unwanted byproducts and significant environmental burdens, enzymatic synthesis offers a milder and more selective approach. Lipases, in particular, have shown great promise in catalyzing the esterification of behenic acid with isopropanol (B130326).

Future research in this area will likely concentrate on:

Novel Lipase (B570770) Discovery and Engineering: Screening for and genetically engineering lipases with enhanced stability, activity, and specificity for long-chain fatty acids and secondary alcohols.

Solvent-Free Reaction Systems: Optimizing reaction conditions to eliminate the need for organic solvents, thereby reducing volatile organic compound (VOC) emissions and simplifying product purification.

Immobilization Techniques: Developing more robust and efficient methods for immobilizing lipases, which allows for easier catalyst recovery and reuse, significantly lowering operational costs.

Process Intensification: Investigating the use of technologies such as microwave and ultrasonic irradiation to accelerate enzymatic reactions and improve process efficiency.

ParameterConventional Chemical SynthesisFuture Enzymatic Synthesis
Catalyst Strong acids (e.g., sulfuric acid)Lipases (biological enzymes)
Temperature High (often >150°C)Mild (typically 40-70°C)
Solvents Often requires organic solventsCan be performed in solvent-free systems
Byproducts Can produce colored and odorous impuritiesHigh selectivity minimizes byproducts
Sustainability Higher energy consumption, potential for hazardous wasteLower energy input, biodegradable catalyst

Development of Novel High-Performance Materials

Beyond its traditional role in cosmetics, this compound possesses physical properties that make it an attractive candidate for the development of advanced materials. A particularly promising area of research is its application as a phase change material (PCM). PCMs are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during a phase transition (e.g., from solid to liquid).

Isopropyl behenate's high latent heat of fusion and its melting point within a useful temperature range make it suitable for applications in thermal energy storage. Future research will aim to:

Enhance Thermal Conductivity: Investigate the incorporation of high-conductivity nanomaterials, such as graphene or carbon nanotubes, into an isopropyl behenate (B1239552) matrix to improve its heat transfer capabilities.

Develop Shape-Stabilized PCMs: Explore methods to encapsulate isopropyl behenate within a polymer shell or a porous support structure to prevent leakage during its liquid phase and to create stable, form-retaining composite materials.

Applications in Smart Textiles and Buildings: Research the integration of these novel PCM composites into building materials for passive temperature regulation and into textiles for creating garments with enhanced thermal comfort.

PropertyValue for Isopropyl BehenateSignificance for PCM Applications
Melting Point ~50-55 °CSuitable for low-temperature thermal energy storage
Latent Heat of Fusion HighAllows for the storage of a large amount of energy per unit mass
Chemical Stability GoodEnsures long-term performance and reliability

Exploration of Undiscovered Biocatalytic Systems and Biotransformations

The exploration of novel biocatalytic systems extends beyond just the synthesis of this compound. Future research will likely delve into the broader potential of biotransformations to modify and functionalize this molecule, opening up new application possibilities. This could involve the use of whole-cell biocatalysts or isolated enzymes to introduce new chemical moieties onto the ester, thereby altering its physical and chemical properties.

Key research directions include:

Metabolic Engineering: Genetically engineering microorganisms to produce behenic acid from renewable feedstocks, which can then be esterified to isopropyl behenate.

Enzymatic Functionalization: Using enzymes such as hydroxylases or epoxidases to introduce functional groups onto the fatty acid chain of isopropyl behenate, potentially creating novel surfactants, lubricants, or polymer precursors.

Cascade Reactions: Designing multi-enzyme systems that can perform a series of reactions in a single pot to create complex molecules from isopropyl behenate in a highly efficient manner.

Interdisciplinary Research with Advanced Engineering and Materials Science

The full potential of this compound will be unlocked through interdisciplinary collaborations between chemists, materials scientists, and engineers. This synergistic approach will be crucial for translating the fundamental properties of this ester into practical, high-performance applications.

Future research at the intersection of these fields will likely focus on:

Nanostructured Delivery Systems: The use of isopropyl behenate as a lipid component in the formulation of nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs). These advanced delivery systems can enhance the skin penetration and bioavailability of active pharmaceutical ingredients (APIs) and cosmetic actives.

Rheology and Tribology: In-depth studies of the rheological (flow) and tribological (friction and lubrication) properties of formulations containing isopropyl behenate. This research is critical for designing products with specific sensory profiles and for developing high-performance bio-based lubricants.

Advanced Emulsion Technology: Investigating the role of isopropyl behenate in the formation and stability of complex emulsions, such as Pickering emulsions and high internal phase emulsions (HIPEs), for applications in food, pharmaceuticals, and cosmetics.

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical and materials research. In the context of this compound, these computational tools can significantly accelerate the pace of discovery and development.

Future research will leverage AI and ML for:

Predictive Formulation Design: Developing machine learning models that can predict the physicochemical properties (e.g., viscosity, stability, sensory feel) of cosmetic and pharmaceutical formulations based on their composition. This will allow for the rapid in-silico screening of new formulations containing isopropyl behenate, reducing the need for extensive and time-consuming laboratory experiments.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Creating QSAR models to predict the biological activity of isopropyl behenate and its derivatives, such as their skin penetration enhancement effects or their potential for interaction with biological systems.

Process Optimization: Utilizing AI algorithms to optimize the reaction conditions for the sustainable synthesis of isopropyl behenate, leading to higher yields, reduced costs, and improved environmental performance.

Q & A

Q. Key Data :

  • Methyl docosanoate solubility: 0.5 mg/mL in ethanol, aiding reaction homogeneity .
  • Reaction yields for analogous esters (e.g., ethyl docosanoate) range from 70–85% under optimized conditions .

Basic: How can researchers characterize the purity and structural integrity of docosanoic acid isopropyl ester?

Methodological Answer:

  • Chromatography : GC-MS with a DB-5MS column (30 m × 0.25 mm) identifies impurities (e.g., residual docosanoic acid). Retention indices for methyl/ethyl analogs are 2844–2966 .
  • Spectroscopy : FT-IR confirms ester carbonyl (C=O) stretch at ~1740 cm⁻¹. ¹H NMR (CDCl₃) shows isopropyl proton triplets at δ 1.2–1.3 ppm and methylene signals (δ 2.3–2.4 ppm) adjacent to the ester group .
  • Physical Properties : Compare observed melting points (e.g., ethyl ester: 50°C ) with literature values. Discrepancies >2°C suggest impurities .

Advanced: How do structural variations in ester chains (e.g., isopropyl vs. methyl/ethyl) influence physicochemical properties and bioactivity?

Methodological Answer:

  • Solubility & Stability : Isopropyl esters exhibit lower aqueous solubility (e.g., methyl ester: 0.5 mg/mL in ethanol ) but higher lipid membrane permeability. Chain length inversely correlates with melting points (methyl ester: 50°C vs. ethyl ester: 50°C ), affecting formulation stability .
  • Bioactivity : Longer alkyl chains (e.g., hexyl/docosyl esters) enhance antimicrobial potency. For example, docosanoic acid hexyl ester shows 6.2% antimicrobial activity in Brunfelsia uniflora oleoresin, while isoamyl esters yield 2.3% . Isopropyl esters may require optimized delivery systems (e.g., liposomes) to improve bioavailability .

Advanced: How should researchers resolve contradictions in reported antimicrobial efficacy of docosanoic acid esters?

Methodological Answer:
Discrepancies arise from:

  • Assay Variability : Broth microdilution (CLSI standards) vs. agar diffusion. For example, Bacillus flexus produces methyl docosanoate with MICs varying by 2–4× across methods .
  • Purity : Impurities >5% (e.g., residual fatty acids) skew results. Validate via HPLC-ELSD .
  • Microbial Strain Sensitivity : Serendipita indica secretes isopropyl palmitate with species-specific effects (e.g., antifungal vs. antibacterial ). Cross-test with Gram-negative (E. coli) and Gram-positive (S. aureus) models.

Recommendation : Report minimum inhibitory concentrations (MICs) with strain metadata and purity certificates .

Basic: What experimental precautions are necessary when handling docosanoic acid isopropyl ester in aqueous systems?

Methodological Answer:

  • Solubility Limits : Prepare stock solutions in ethanol (0.5 mg/mL) before diluting in buffers (e.g., PBS). Aqueous solutions >0.1 mg/mL risk precipitation .
  • Storage : Store under inert gas (N₂/Ar) at 2–8°C. Degradation occurs within 24 hours in aqueous media; use fresh preparations .
  • Analytical Interference : Residual solvents (e.g., chloroform) in NMR samples may mask ester signals. Lyophilize samples before analysis .

Advanced: How can researchers optimize docosanoic acid isopropyl ester for plant-microbe interaction studies under abiotic stress?

Methodological Answer:

  • Dosage Optimization : Test concentrations from 1–100 µM in in vitro arsenic-stressed models (e.g., Serendipita indica). Metabolites like isopropyl palmitate enhance antioxidant activity (e.g., quercetin secretion) at 50 µM .
  • Delivery Systems : Use Tween-80 emulsifiers (0.1% v/v) to improve solubility in hydroponic systems. Monitor plant growth parameters (root length, biomass) over 14-day cycles .
  • Metabolite Profiling : LC-MS/MS quantifies stress markers (e.g., proline, squalene) to correlate ester efficacy with oxidative stress reduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.